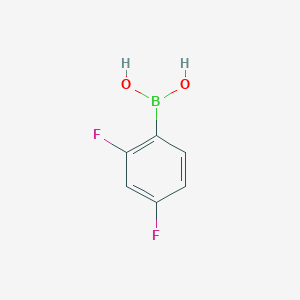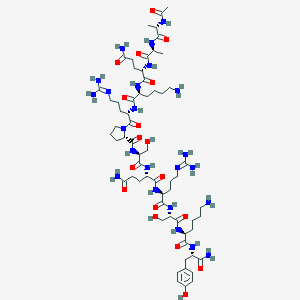
Myelin peptide amide-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myelin peptide amide-12 (MPA-12) is a synthetic peptide derived from the myelin basic protein. MPA-12 has been shown to have potential therapeutic effects in various neurological disorders, including multiple sclerosis (MS), Alzheimer's disease, and traumatic brain injury. The purpose of
Mécanisme D'action
Myelin peptide amide-12 is believed to exert its therapeutic effects by modulating the immune response and promoting neuroprotection. Myelin peptide amide-12 has been shown to interact with specific receptors on immune cells, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, Myelin peptide amide-12 has been shown to promote the differentiation and survival of oligodendrocytes, the cells responsible for producing myelin in the central nervous system.
Effets Biochimiques Et Physiologiques
Myelin peptide amide-12 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Myelin peptide amide-12 can promote the differentiation and survival of oligodendrocytes, as well as reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that Myelin peptide amide-12 can reduce the severity and duration of relapses in MS, improve cognitive function in Alzheimer's disease, and reduce inflammation and improve neurobehavioral outcomes in traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Myelin peptide amide-12 is its relative ease of synthesis using SPPS techniques. Additionally, Myelin peptide amide-12 has been shown to have low toxicity and high stability in vitro and in vivo. However, one limitation of Myelin peptide amide-12 is its relatively high cost compared to other therapeutic agents. Additionally, further studies are needed to fully understand the optimal dosing and administration of Myelin peptide amide-12 in various neurological disorders.
Orientations Futures
There are several potential future directions for the study of Myelin peptide amide-12. One area of interest is the potential use of Myelin peptide amide-12 in combination with other therapeutic agents for enhanced efficacy. Another area of interest is the development of more cost-effective synthesis methods for Myelin peptide amide-12. Additionally, further studies are needed to fully understand the mechanism of action of Myelin peptide amide-12 and its potential therapeutic effects in other neurological disorders.
Méthodes De Synthèse
Myelin peptide amide-12 is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. After the desired sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Myelin peptide amide-12 has been extensively studied for its potential therapeutic effects in various neurological disorders. In MS, Myelin peptide amide-12 has been shown to reduce the severity and duration of relapses, as well as improve clinical outcomes. In Alzheimer's disease, Myelin peptide amide-12 has been shown to improve cognitive function and reduce amyloid beta deposition. In traumatic brain injury, Myelin peptide amide-12 has been shown to reduce inflammation and improve neurobehavioral outcomes.
Propriétés
Numéro CAS |
141311-86-6 |
|---|---|
Nom du produit |
Myelin peptide amide-12 |
Formule moléculaire |
C62H105N23O18 |
Poids moléculaire |
1460.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C62H105N23O18/c1-32(74-34(3)88)50(93)75-33(2)51(94)76-40(20-22-47(65)90)55(98)77-37(11-4-6-24-63)52(95)81-42(14-9-27-73-62(70)71)60(103)85-28-10-15-46(85)59(102)84-45(31-87)58(101)80-41(21-23-48(66)91)56(99)78-39(13-8-26-72-61(68)69)54(97)83-44(30-86)57(100)79-38(12-5-7-25-64)53(96)82-43(49(67)92)29-35-16-18-36(89)19-17-35/h16-19,32-33,37-46,86-87,89H,4-15,20-31,63-64H2,1-3H3,(H2,65,90)(H2,66,91)(H2,67,92)(H,74,88)(H,75,93)(H,76,94)(H,77,98)(H,78,99)(H,79,100)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,102)(H4,68,69,72)(H4,70,71,73)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
Clé InChI |
WGACMNAUEGCUHG-VYBOCCTBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |
Autres numéros CAS |
141311-86-6 |
Séquence |
AAQKRPSQRSKY |
Synonymes |
Ac-Ala-Ala-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-amide acetyl-alanyl-alanyl-glutaminyl-lysyl-arginyl-prolyl-seryl-glutaminyl-arginyl-seryl-lysyl-tyrosinamide MPA-12 myelin peptide amide-12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



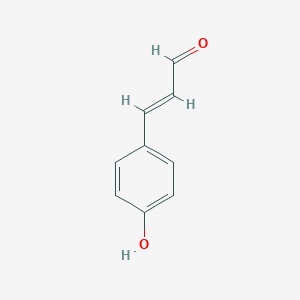
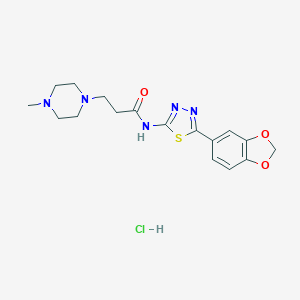
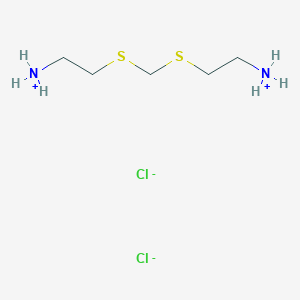
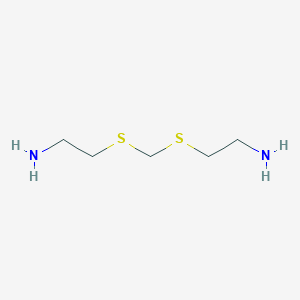
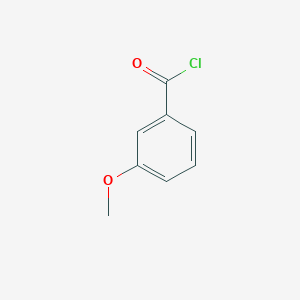
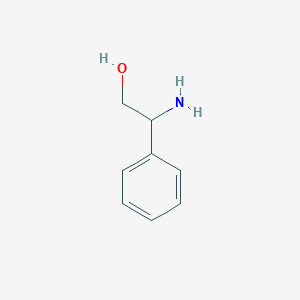
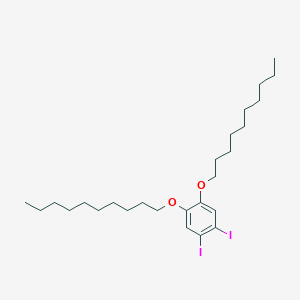
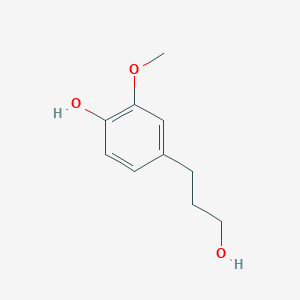
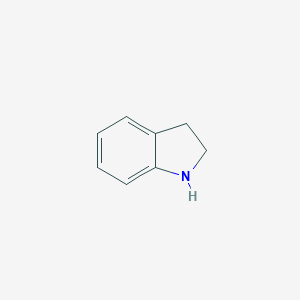
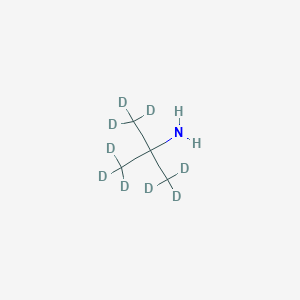
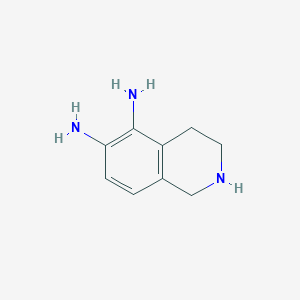
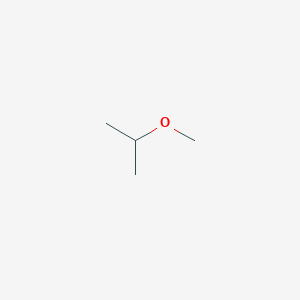
![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)
